N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine
Description
N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine is a complex organic compound that features a benzimidazole core, a fluorine atom, and an oxane ring
Properties
IUPAC Name |
N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c22-18-7-4-8-19-21(18)24-20(23-19)15-25(13-16-5-2-1-3-6-16)14-17-9-11-26-12-10-17/h1-8,17H,9-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWGSFMYFQMKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN(CC2=CC=CC=C2)CC3=NC4=C(N3)C=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Benzyl Group: This step involves the alkylation of the benzimidazole core with benzyl halides in the presence of a base like potassium carbonate.
Formation of the Oxane Ring: The oxane ring can be introduced via a cyclization reaction using appropriate diols and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Pd/C, hydrogen gas
Nucleophiles: Sodium methoxide, potassium carbonate
Major Products
Oxidation Products: Oxidized benzimidazole derivatives
Reduction Products: Amino-substituted benzimidazole derivatives
Substitution Products: Various nucleophile-substituted benzimidazole derivatives
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its benzimidazole core, which is known for various biological activities such as anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound can be used in studies to understand the interaction of benzimidazole derivatives with biological targets like enzymes and receptors.
Chemical Biology: It can serve as a probe to study the mechanisms of action of benzimidazole-based compounds in cellular systems.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The fluorine atom may enhance the binding affinity and specificity of the compound. The oxane ring can contribute to the overall stability and solubility of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(4-chloro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine
- N-benzyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine
Uniqueness
N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its chloro and methyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
